molecular formula C10H8BrNO B2950020 (7-Bromoquinolin-3-yl)methanol CAS No. 1956331-52-4

(7-Bromoquinolin-3-yl)methanol

Cat. No.: B2950020
CAS No.: 1956331-52-4
M. Wt: 238.084
InChI Key: APRMVARQRPSYQL-UHFFFAOYSA-N
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Description

(7-Bromoquinolin-3-yl)methanol is an organic compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a hydroxymethyl group at the 3rd position of the quinoline ring structure makes this compound unique. It has a molecular weight of 238.08 g/mol .

Preparation Methods

The synthesis of (7-Bromoquinolin-3-yl)methanol typically involves organic synthesis methodsFor instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol, which can then be further modified to introduce the hydroxymethyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(7-Bromoquinolin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in quinolin-3-ylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield quinoline-3-carboxylic acid.

Scientific Research Applications

(7-Bromoquinolin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Bromoquinolin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can influence its binding affinity and specificity to these targets. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

(7-Bromoquinolin-3-yl)methanol can be compared with other quinoline derivatives, such as:

The presence of the bromine atom at the 7th position in this compound makes it unique, potentially offering distinct reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

(7-bromoquinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMVARQRPSYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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